5-Bromo-2-furaldehyde
Overview
Description
5-Bromo-2-furaldehyde is an organic compound with the molecular formula C5H3BrO2. It is a derivative of furaldehyde, where a bromine atom is substituted at the 5-position of the furan ring. This compound is a pale yellow solid with a melting point of 80-85°C and a boiling point of 222.8°C at 760 mmHg . It is soluble in organic solvents such as dichloromethane, carbon tetrachloride, and diethyl ether .
Mechanism of Action
Target of Action
5-Bromo-2-furaldehyde, also known as 5-bromofuran-2-carbaldehyde, primarily targets the respiratory system . The compound’s interaction with this system is crucial to its overall mechanism of action.
Mode of Action
It is known to be involved in various syntheses, including the production of 5-substituted 2-furaldehydes and anilines . These syntheses occur through a novel one-pot, two-step amination/Diels-Alder procedure .
Biochemical Pathways
This compound is involved in the formation of di-furyl ketonic aldehyde and trifurylic dialdehyde in the initial stages of polymerization . It also plays a role in the synthesis of 5-substituted 2-furaldehydes and anilines .
Pharmacokinetics
It is known that the compound has a melting point of 82-85°c and a boiling point of 112°c/16 mmhg . It is soluble in chloroform and methanol , suggesting that it may be well-absorbed and distributed in the body.
Result of Action
It is known to be used in the preparation of isoindolinones from furfural . It is also used in the preparation of brominated nitrovinylfuran, which displays antibacterial activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen. Furthermore, its storage temperature is recommended to be 2-8°C , indicating that temperature can also influence its stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of various compounds . For example, it may be employed for the synthesis of 5-substituted 2-furaldehydes and anilines, through a novel one-pot, two-step amination/Diels-Alder procedure
Molecular Mechanism
It is known to participate in various syntheses, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-furaldehyde typically involves the bromination of furaldehyde. One method includes the preparation of a brominating agent by reacting N-methylimidazole with bromo-n-butane to generate bromo-1-butyl-3-methylimidazole. This intermediate is then reacted with bromine to obtain the brominating agent ionic liquid tribromo-1-butyl-3-methylimidazole. Furaldehyde is added to this brominating agent to carry out the bromination reaction, yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using solvent-free conditions. For instance, a three-necked flask is charged with [bmim]Br3 (20 mmol), followed by the dropwise addition of freshly distilled furaldehyde (20 mmol) over 0.5 hours. The reaction mixture is stirred at 40°C for 2.5 hours under a nitrogen atmosphere .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-Bromo-2-furoic acid.
Reduction: Reduction reactions can convert it to 5-Bromo-2-furfuryl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-furoic acid
Reduction: 5-Bromo-2-furfuryl alcohol
Substitution: Various 5-substituted furaldehydes
Scientific Research Applications
5-Bromo-2-furaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Furfural (Furan-2-carbaldehyde): A precursor to 5-Bromo-2-furaldehyde, used in the production of furfuryl alcohol and other derivatives.
5-Hydroxymethylfurfural: Another derivative of furaldehyde, used in the production of levulinic acid and other chemicals.
5-Nitro-2-furaldehyde: Used in the synthesis of antimicrobial nitrofuran pharmaceuticals.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-bromofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTFHWXMITZNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344910 | |
Record name | 5-Bromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-24-7 | |
Record name | 5-Bromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 5-Bromo-2-furaldehyde in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing various compounds, particularly aryl- and heteroaryl-substituted furan derivatives. [] This is mainly due to the reactivity of the bromine atom, allowing for diverse chemical transformations. For instance, it participates in palladium-catalyzed cross-coupling reactions with aryl- and heteroarylzinc halides, providing access to a broad range of 5-substituted 2-furaldehydes. []
Q2: Are there alternative synthetic routes to 5-substituted 2-furaldehydes besides using this compound?
A2: Yes, recent research highlights a novel approach utilizing a new organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide. [] This reagent is synthesized via direct insertion of highly active zinc into 2-(5-bromofuran-2-yl-1,3-dioxolane. Subsequent coupling reactions under specific conditions with this organozinc reagent lead to diverse furan derivatives. []
Q3: Can this compound be used to functionalize surfaces?
A3: Research suggests that this compound can be used as a dienophile in Diels-Alder reactions to functionalize surfaces. [] In one study, a diene-functionalized surface was reacted with this compound in solution. Analysis revealed a nearly 60% yield of the Diels-Alder adduct on the surface, indicating the successful functionalization. []
Q4: Are there any studies on the kinetics of reactions involving this compound?
A4: Yes, the kinetics of oxidation of this compound, among other heterocyclic aldehydes, has been studied using quinolinium dichromate (QDC) as the oxidizing agent in an acidic medium. [, ] These studies investigated the impact of factors like solvent composition, acidity, and temperature on the reaction rate and proposed potential reaction mechanisms. [, ]
Q5: What is the role of this compound in material science research?
A5: this compound plays a vital role in developing materials with tailored properties. For instance, it serves as a precursor for synthesizing polymers with unique functionalities, like those used for reversible adhesion. [] These polymers, synthesized through plasma copolymerization and gas-phase reactions, rely on the reactivity of the aldehyde group in this compound for further modification and surface functionalization. []
Q6: Are there any known palladium-catalyzed coupling reactions involving this compound beyond those with organozinc reagents?
A6: Yes, research demonstrates the successful palladium-catalyzed direct coupling of this compound with other heterocyclic compounds, such as furfural and thiophene derivatives. [] This highlights the versatility of this compound in constructing complex molecules incorporating furan moieties.
Q7: Have any novel synthetic methodologies been explored using this compound as a starting material?
A7: Research explored metal-free amination and Diels-Alder reactions in the furan series using this compound. [] This led to the development of a one-pot, two-step amination/Diels-Alder procedure for synthesizing polysubstituted anilines from commercially available this compound, highlighting its utility in streamlined synthetic approaches. []
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